(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
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Description
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C14H12BrN3O3S and its molecular weight is 382.23. The purity is usually 95%.
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Biological Activity
(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a synthetic organic compound belonging to the class of benzothiazole derivatives. Its unique structure, characterized by a thiazole ring, a bromine atom, and an acetamide moiety, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula: C₁₃H₁₃BrN₂O₂S
- Key Functional Groups:
- Benzothiazole ring
- Acetamide group
- Dioxopyrrolidine moiety
These structural features are critical in determining the compound's interaction with biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation: It could interact with various receptors, altering signaling pathways that influence cellular responses.
- Gene Expression Regulation: The compound may affect the expression of genes involved in key physiological processes.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown varying degrees of activity against gram-positive and gram-negative bacteria.
Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |
---|---|---|
Compound A | Moderate | Weak |
Compound B | Strong | Moderate |
Target Compound | Moderate | Weak |
This table illustrates the comparative antimicrobial activity of related compounds, suggesting that structural modifications can influence efficacy.
Cytotoxicity and Anticancer Potential
Research has indicated that benzothiazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, studies involving similar compounds have shown IC50 values indicating significant inhibition of cell proliferation:
Cell Line | IC50 Value (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
These results indicate that this compound may possess anticancer properties worthy of further exploration.
Case Studies
- Study on Antimicrobial Efficacy: A study published in a peer-reviewed journal investigated the antimicrobial properties of various benzothiazole derivatives. The findings suggested that modifications to the benzothiazole core significantly impacted antimicrobial activity, with some derivatives exhibiting potent effects against resistant bacterial strains .
- Cytotoxicity Assessment: Another study assessed the cytotoxic effects of benzothiazole compounds on different cancer cell lines. The results indicated that certain structural features enhanced cytotoxicity, leading to further investigations into their mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
N-(6-bromo-3-methyl-1,3-benzothiazol-2-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O3S/c1-17-9-3-2-8(15)6-10(9)22-14(17)16-11(19)7-18-12(20)4-5-13(18)21/h2-3,6H,4-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIBFNZIJMFWDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)SC1=NC(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.